[4-(4-chlorophenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone
Overview
Description
[4-(4-chlorophenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone: is a complex organic compound that features a combination of piperazine, pyrazole, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-chlorophenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine and pyrazole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial methods often employ advanced techniques like high-pressure reactors and automated synthesis systems to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets make it a candidate for drug development, particularly in the areas of neurology and oncology.
Medicine
Medically, the compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, analgesic, or anticancer activities, making it a subject of interest in pharmaceutical research.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and performance.
Mechanism of Action
The mechanism of action of [4-(4-chlorophenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its use. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(1-methyl-5-pyrrol-1-ylpyrazol-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O/c1-22-18(24-8-2-3-9-24)17(14-21-22)19(26)25-12-10-23(11-13-25)16-6-4-15(20)5-7-16/h2-9,14H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNRHWJNGGFHGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)N4C=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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